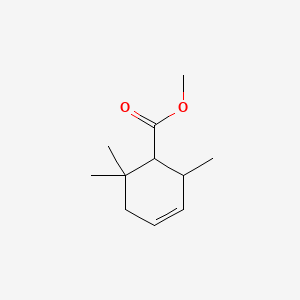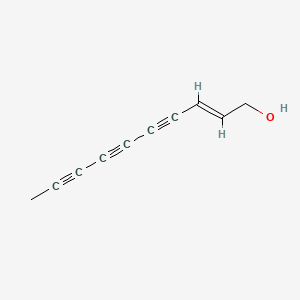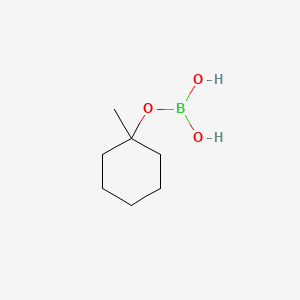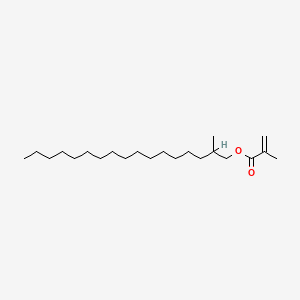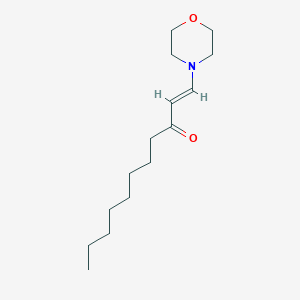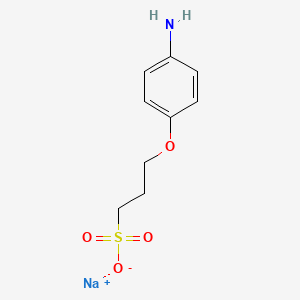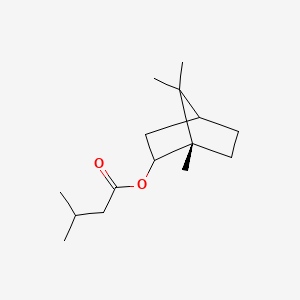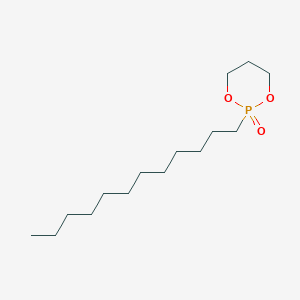![molecular formula C12H22N4O B12661754 Bis[[(2-aminoethyl)amino]methyl]phenol CAS No. 94031-00-2](/img/structure/B12661754.png)
Bis[[(2-aminoethyl)amino]methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[[(2-aminoethyl)amino]methyl]phenol is a chemical compound with the molecular formula C12H22N4O. It is known for its unique structure, which includes both amino and phenol functional groups. This compound is used in various scientific and industrial applications due to its versatile chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis[[(2-aminoethyl)amino]methyl]phenol typically involves the reaction of phenol with formaldehyde and ethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Phenol and Formaldehyde Reaction: Phenol reacts with formaldehyde in the presence of a base to form a phenolic resin intermediate.
Ethylenediamine Addition: The intermediate is then reacted with ethylenediamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Bis[[(2-aminoethyl)amino]methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino groups can be reduced to form secondary amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the phenol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides can be used under basic conditions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Alkylated phenol derivatives.
Wissenschaftliche Forschungsanwendungen
Bis[[(2-aminoethyl)amino]methyl]phenol is utilized in various fields of scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, particularly in drug design.
Industry: Employed in the synthesis of polymers and resins.
Wirkmechanismus
The mechanism by which Bis[[(2-aminoethyl)amino]methyl]phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. Additionally, its amino groups can engage in hydrogen bonding and electrostatic interactions, influencing biological pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tris(2-aminoethyl)amine: Similar in structure but with three aminoethyl groups.
Bis(2-aminoethyl)amine: Contains two aminoethyl groups but lacks the phenol group.
Uniqueness
Bis[[(2-aminoethyl)amino]methyl]phenol is unique due to its combination of amino and phenol functional groups, which confer distinct chemical reactivity and versatility in applications. Its ability to act as both a ligand and a biochemical probe sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
94031-00-2 |
|---|---|
Molekularformel |
C12H22N4O |
Molekulargewicht |
238.33 g/mol |
IUPAC-Name |
2,3-bis[(2-aminoethylamino)methyl]phenol |
InChI |
InChI=1S/C12H22N4O/c13-4-6-15-8-10-2-1-3-12(17)11(10)9-16-7-5-14/h1-3,15-17H,4-9,13-14H2 |
InChI-Schlüssel |
CGMOQQQFLMKYAH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)O)CNCCN)CNCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



